

An In-depth Technical Guide on the Pharmacological Profile of Co 101244

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high selectivity for the GluN2B subtype over other NMDA receptor subunits makes it a valuable tool for investigating the physiological and pathological roles of these receptors. This document provides a comprehensive overview of the pharmacological properties of **Co 101244**, including its binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of **Co 101244** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency of Co 101244



Target	Assay Type	Species	IC50 (μM)	Reference
GluN1A/GluN2B	Electrophysiolog y (Xenopus oocytes)	Rat	0.043	[1]
GluN1A/GluN2A	Electrophysiolog y (Xenopus oocytes)	Rat	> 100	[1]
GluN1A/GluN2C	Electrophysiolog y (Xenopus oocytes)	Rat	> 100	[1]
NR1A/NR2B	Not Specified	Not Specified	0.026	[4]

Table 2: In Vivo Efficacy and Receptor Occupancy of Co 101244

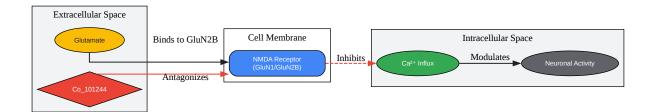


Animal Model/Stud y Type	Species	Endpoint	Dose	Effect	Reference
Mouse Maximal Electroshock (MES)	Mouse	Anticonvulsa nt Activity (ED50)	0.7 mg/kg i.v.	~3-fold increase in activity	[2][3]
Levodopa- induced Dyskinesia	Monkey (MPTP- lesioned)	Reduction in Dyskinesia	0.1, 1 mg/kg s.c.	67% and 71% reduction	[4][5]
PET Imaging with (S)-18F- OF-NB1	Non-human Primate	Receptor Occupancy	0.25 mg/kg	85%	[6]
PET Imaging with (R)-18F- OF-NB1	Non-human Primate	Receptor Occupancy	0.25 mg/kg	96%	[6]
PET Imaging with (R)- [11C]NR2B- Me	Non-human Primate	Receptor Occupancy	0.25 mg/kg	90-95%	[7]
PET Imaging with (R)- [18F]OF-Me- NB1	Non-human Primate	Receptor Occupancy	0.25 mg/kg	69-74%	[7]

Signaling Pathways and Experimental Workflows Mechanism of Action: NMDA Receptor Antagonism

Co 101244 exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[4] This binding prevents the channel opening that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine), thereby inhibiting the influx of calcium ions (Ca2+) into the neuron.[8] This reduction in Ca2+ influx is the primary mechanism behind the neuroprotective and other pharmacological effects of **Co 101244**.[5]





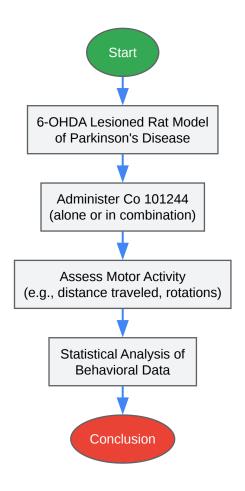
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Caption: Co 101244 signaling pathway.

Experimental Workflow: In Vivo Efficacy Assessment in a Parkinson's Disease Model

The evaluation of **Co 101244**'s therapeutic potential often involves preclinical studies in animal models of neurological disorders. One such application is in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, where it has been tested for its ability to improve motor symptoms.[9][10]





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Caption: In vivo experimental workflow.

Detailed Experimental Protocols In Vitro Electrophysiology in Xenopus oocytes

- Objective: To determine the potency and selectivity of Co 101244 for different NMDA receptor subunit combinations.
- Methodology:
 - Xenopus laevis oocytes are prepared and injected with cRNAs encoding for specific rat
 NMDA receptor subunits (e.g., GluN1A/GluN2B, GluN1A/GluN2A, GluN1A/GluN2C).[2][3]
 - After a period of incubation to allow for receptor expression, two-electrode voltage-clamp recordings are performed.



- The oocytes are perfused with a solution containing NMDA and glycine to elicit a current.
- Co 101244 is then co-applied at various concentrations to determine its inhibitory effect on the NMDA-induced current.
- The concentration of Co 101244 that produces a 50% inhibition of the maximal current (IC50) is calculated for each receptor subunit combination.[1]

Mouse Maximal Electroshock (MES) Assay

- Objective: To assess the in vivo anticonvulsant activity of Co 101244.
- · Methodology:
 - Mice are administered with Co 101244 intravenously (i.v.).[2][3]
 - At a predetermined time after drug administration, a maximal electroshock is delivered via corneal electrodes.
 - The animals are observed for the presence or absence of the tonic hindlimb extension, which is indicative of a seizure.
 - The dose of **Co 101244** that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.[2][3]

In Vivo Studies in a Non-human Primate Model of Parkinson's Disease

- Objective: To evaluate the antidyskinetic effects of Co 101244.
- Methodology:
 - Cynomolgus monkeys are rendered parkinsonian by treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4]
 - The animals are then treated with levodopa to induce dyskinesias.



- Co 101244 is administered subcutaneously (s.c.) at different doses in combination with a high dose of levodopa.[4][5]
- The severity of dyskinesias and parkinsonian symptoms are scored by trained observers.
- The percentage reduction in dyskinesia scores is calculated for each dose of Co 101244.
 [4][5]

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

- Objective: To determine the in vivo binding specificity and receptor occupancy of Co 101244.
- Methodology:
 - Non-human primates (e.g., rhesus monkeys) are used for the PET imaging studies.[6][7]
 [11][12]
 - A baseline PET scan is performed after the injection of a radiotracer that specifically binds to GluN2B-containing NMDA receptors (e.g., (S)-18F-OF-NB1, (R)-18F-OF-NB1, or (R)-[11C]NR2B-Me).[6][7]
 - In a subsequent session, the animals are pre-treated with a blocking dose of Co 101244
 (e.g., 0.25 mg/kg) prior to the injection of the radiotracer.[6][7][11][12]
 - The reduction in the binding of the radiotracer in the brain after Co 101244 administration is quantified to calculate the percentage of receptor occupancy.

This technical guide provides a summary of the key pharmacological characteristics of **Co 101244**. Its high selectivity for the GluN2B subunit of the NMDA receptor has established it as an important research tool and a potential therapeutic agent for various neurological disorders. Further research is warranted to fully elucidate its clinical potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacological Profile of Co 101244]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12815975#pharmacological-profile-of-co-101244]

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